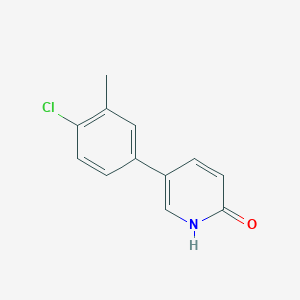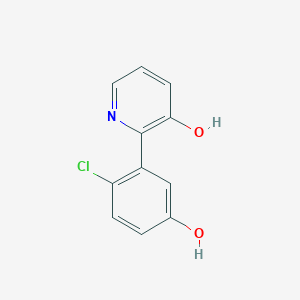
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, 95%
描述
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, or 5-CFHP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyridines, a class of heterocyclic compounds that are composed of five carbon atoms and one nitrogen atom. 5-CFHP has been studied for its potential use in a variety of research applications, including drug design, drug delivery, and biochemistry.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine involves the reaction of 3-chloro-5-fluoroaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced using a reducing agent to yield the final product.
Starting Materials
3-chloro-5-fluoroaniline, 2-pyridinecarboxaldehyde, base, reducing agent
Reaction
Step 1: Dissolve 3-chloro-5-fluoroaniline and 2-pyridinecarboxaldehyde in a suitable solvent such as ethanol or methanol., Step 2: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture and stir for several hours at room temperature to form the Schiff base intermediate., Step 3: Reduce the Schiff base intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine., Step 4: Purify the product by recrystallization or column chromatography.
科学研究应用
5-CFHP has been studied for its potential use in a variety of scientific research applications. This compound has been used in the design of novel drugs, as it has been shown to interact with various biological targets. Additionally, 5-CFHP has been studied for its potential use in drug delivery systems, as it has been shown to be able to bind to lipids, proteins, and other molecules. Furthermore, 5-CFHP has been studied for its potential use in biochemistry, as it has been shown to be able to interact with enzymes and other biological molecules.
作用机制
The mechanism of action of 5-CFHP is not fully understood. However, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. Additionally, 5-CFHP has been shown to interact with lipids, proteins, and other molecules, suggesting that it may be able to form complexes with these molecules and disrupt their structure and function.
生化和生理效应
The biochemical and physiological effects of 5-CFHP have not been studied extensively. However, it has been shown to interact with enzymes and other biological molecules, suggesting that it may be able to alter the activity of these molecules. Additionally, 5-CFHP has been studied for its potential use in drug delivery systems, suggesting that it may be able to affect the absorption and distribution of drugs in the body.
实验室实验的优点和局限性
The advantages of using 5-CFHP in laboratory experiments include its low cost and easy availability. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 5-CFHP in laboratory experiments. This compound is not water-soluble, making it difficult to use in aqueous solutions. Additionally, 5-CFHP has a low solubility in organic solvents, making it difficult to use in organic reactions.
未来方向
The potential applications of 5-CFHP in scientific research are vast. One potential direction for future research is to explore the potential of 5-CFHP as a drug delivery system. Additionally, further research could be conducted to better understand the mechanism of action of this compound. Additionally, further research could be conducted to explore the potential of 5-CFHP as a therapeutic agent. Finally, further research could be conducted to explore the potential of 5-CFHP as a diagnostic tool.
属性
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-9-3-8(4-10(13)5-9)7-1-2-11(15)14-6-7/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRDYQVWKCBTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CC(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682887 | |
| Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
CAS RN |
1111115-41-3 | |
| Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















